molecular formula C17H14N2O3S B5543777 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B5543777
M. Wt: 326.4 g/mol
InChI Key: RCTHDOBYSCQGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multi-step processes, starting from basic chemical compounds through to complex intermediates. For example, Talupur et al. (2021) discuss the synthesis of related thiophene carboxamide derivatives through condensation reactions, showcasing the methodological complexity involved in constructing such molecules.

Molecular Structure Analysis

The molecular structure of compounds similar to the focal chemical demonstrates intricate arrangements of atoms and bonds. For instance, studies on pyrazole derivatives (Kumara et al., 2018) offer insights into the 3D arrangement and bonding within similar molecules, highlighting the stability and conformational dynamics critical for their chemical behavior.

Chemical Reactions and Properties

Compounds within this chemical class participate in various chemical reactions, revealing their reactivity and potential for further chemical modifications. As detailed by Shaabani et al. (2009), such molecules can undergo multi-component condensation reactions, illustrating their utility in synthesizing more complex molecules with broad biological activities.

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, of similar compounds are crucial for understanding their behavior in different environments. For example, the crystal structure analysis of ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate by Mukhtar et al. (2012) sheds light on the molecular geometry and intermolecular interactions that influence the compound's physical properties.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and the ability to undergo specific chemical reactions, define the compound's utility in scientific research and potential applications. Studies such as those on benzothiophene derivatives (Mudududdla et al., 2015) provide insights into their potential inhibition properties and interactions with biological molecules.

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives have been synthesized through various chemical processes, emphasizing the importance of specific synthetic routes and the characterization of the resultant molecules. Research efforts have been dedicated to developing efficient synthesis methods and understanding the chemical structure and properties of these compounds. For example, the synthesis and antimicrobial evaluation of related compounds have been explored, where synthesis involves multiple steps, including condensation reactions and hydrolysis, to obtain target molecules that were further subjected to biological evaluation and molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological Activity and Applications

Research has demonstrated the potential biological activity of derivatives of the compound, including antimicrobial properties. The exploration of these activities is crucial for developing new pharmaceuticals and understanding the mechanisms behind their biological interactions. Studies have also focused on the targeted synthesis and analysis of biologically active derivatives, highlighting the importance of optimization methods for synthesis and analysis to identify compounds with desired pharmacological properties (С. Чиряпкин, Кодониди, Аlexey S. Chiriapkin, I. Kodonidi, & Mikhail V. Larsky, 2021).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c18-14(20)13-11-7-3-4-8-12(11)23-17(13)19-15(21)9-5-1-2-6-10(9)16(19)22/h1-2,5-6H,3-4,7-8H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTHDOBYSCQGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.